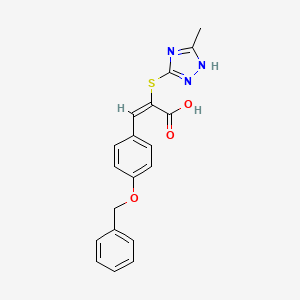
3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Thioacrylic Acid Formation: The final step involves the reaction of the benzyloxyphenyl intermediate with the triazole derivative under acidic or basic conditions to form the thioacrylic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Potential use in the development of agrochemicals or other industrial products.
Mécanisme D'action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)propionic acid: Similar structure but with a propionic acid group instead of acrylic acid.
3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)butyric acid: Similar structure but with a butyric acid group.
Uniqueness
The uniqueness of 3-(4-(Benzyloxy)phenyl)-2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acrylic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H17N3O3S |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H17N3O3S/c1-13-20-19(22-21-13)26-17(18(23)24)11-14-7-9-16(10-8-14)25-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,23,24)(H,20,21,22)/b17-11+ |
Clé InChI |
UYXCSEHUAJNVQT-GZTJUZNOSA-N |
SMILES isomérique |
CC1=NC(=NN1)S/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/C(=O)O |
SMILES canonique |
CC1=NC(=NN1)SC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


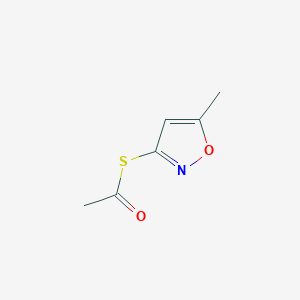
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)

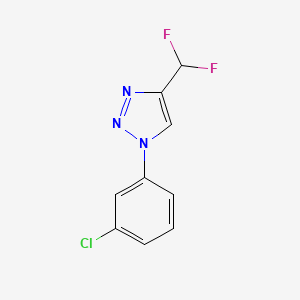
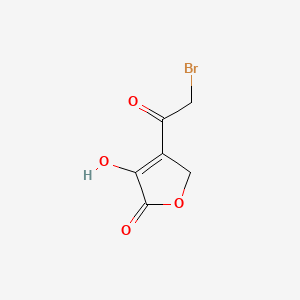
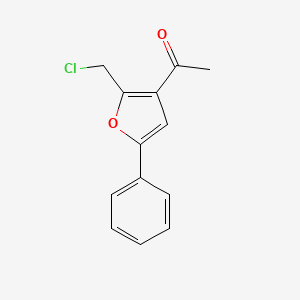
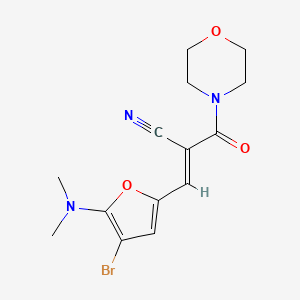
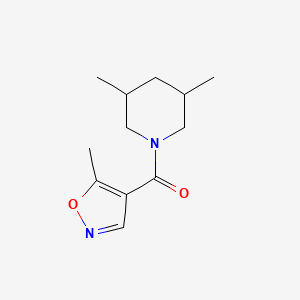
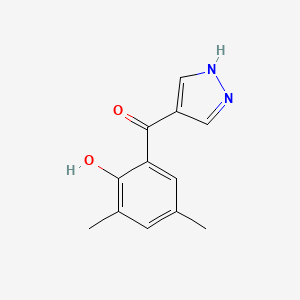
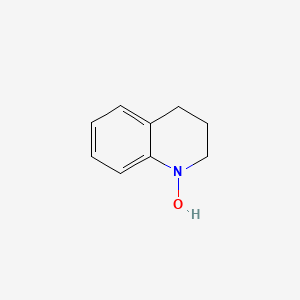
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
![(2R,3R,4S,5R)-2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15207334.png)
![2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B15207338.png)
